(S)-(2,4-dimethylphenyl)(phenyl)methanamine
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Overview
Description
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is an organic compound with the molecular formula C15H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine typically involves the reaction of (S)-2,4-dimethylbenzylamine with benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-(2,4-dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-(2,4-dimethylphenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.
Mechanism of Action
The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- ®-(2,4-dimethylphenyl)(phenyl)methanamine
- (S)-(2,4-dimethylphenyl)(methyl)methanamine
- (S)-(2,4-dimethylphenyl)(ethyl)methanamine
Uniqueness
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of both a phenyl and a 2,4-dimethylphenyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1421949-54-3 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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